![molecular formula C8H7NO B8012506 Indolizin-8-ol](/img/structure/B8012506.png)
Indolizin-8-ol
Overview
Description
Indolizin-8-ol is a useful research compound. Its molecular formula is C8H7NO and its molecular weight is 133.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Indolizin Derivatives
Frei et al. (2015) developed a new strategy for synthesizing indolizin-5(3H)-ones using ring-closing metathesis. This method is significant for creating biologically interesting indolizin derivatives and related unusual 6,5-azabicyclic scaffolds, which are potentially useful in drug and agrochemical discovery (Frei et al., 2015).
Multicomponent Reaction for Hydroxyindolizines
Nechaev and Cherkaev (2021) discovered a multicomponent reaction involving monoalkyl-3,3-difluorocyclopropenes, pyridines, and arylthiols to synthesize 3-arylsulfanyl-1-hydroxyindolizines. This approach is notable for producing compounds with potential applications in the development of new dyes and for exploring radical chemistry (Nechaev & Cherkaev, 2021).
Anti-Cancer Potential of Indolizine Derivatives
Li et al. (2020) studied indolizine derivatives for treating non-small cell lung cancer (NSCLC). They found that dithiolation indolizine exhibited significant cytotoxicity against A549 cells, highlighting its potential as a candidate compound for NSCLC treatment (Li et al., 2020).
Synthesis of Indolizine-Based Compounds for Tropical Diseases
Zhang et al. (2014) designed and synthesized isoxazoline indolizine amide compounds for potential application in treating tropical diseases. The study underscores the significance of indolizine core structures in medicinal chemistry (Zhang et al., 2014).
Anti-Mycobacterial Activity
Venugopala et al. (2019) synthesized a series of indolizines and evaluated their in vitro anti-mycobacterial activity. The study revealed several compounds with significant inhibitory activity against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis therapy (Venugopala et al., 2019).
Optical Properties of Indolizine Derivatives
Outlaw et al. (2016) studied 6-Amino-8-cyanobenzo[1, 2-b]indolizines, highlighting their unique pH-dependent optical properties. This indicates potential applications in materials science, particularly in developing new photoluminescent materials (Outlaw et al., 2016).
properties
IUPAC Name |
indolizin-8-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-8-4-2-6-9-5-1-3-7(8)9/h1-6,10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSXXAVUKQIDME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CC=C(C2=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indolizin-8-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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